molecular formula C20H15N3OS B236660 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide

Número de catálogo B236660
Peso molecular: 345.4 g/mol
Clave InChI: SIAIWAIHVPHVNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.

Mecanismo De Acción

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide selectively inhibits PARP enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. Moreover, PARP inhibition has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, both in vitro and in vivo. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide has been shown to inhibit tumor growth and metastasis in preclinical models of cancer. However, the effects of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide on normal cells and tissues are not well understood and require further investigation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide is a potent and selective PARP inhibitor, which makes it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer biology. However, the high potency of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide also poses challenges in designing experiments that avoid off-target effects. Moreover, the cost and availability of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide may limit its use in some research settings.

Direcciones Futuras

The potential clinical applications of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide are currently being investigated in clinical trials. Future research directions include identifying biomarkers that predict response to PARP inhibitors, investigating the mechanisms of resistance to PARP inhibitors, and exploring novel combination therapies that enhance the efficacy of PARP inhibitors. Moreover, the effects of PARP inhibition on normal cells and tissues need to be further characterized to ensure the safety and efficacy of PARP inhibitors in clinical settings.
In conclusion, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide is a promising PARP inhibitor with potential applications in cancer treatment. Further research is needed to fully understand the biochemical and physiological effects of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide and to identify optimal therapeutic strategies for its clinical use.

Métodos De Síntesis

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide involves the reaction of 2-methyl-4-nitroaniline with 2-chloronicotinic acid, followed by reduction of the nitro group and cyclization with sulfur and carbon disulfide to form the benzothiazole ring. The resulting compound is then coupled with 4-aminophenyl nicotinamide to yield N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide.

Aplicaciones Científicas De Investigación

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of various types of cancer, including breast, ovarian, and pancreatic cancer. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide has also been shown to be effective in treating tumors with defects in DNA repair pathways, such as BRCA1/2-mutant cancers.

Propiedades

Nombre del producto

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide

Fórmula molecular

C20H15N3OS

Peso molecular

345.4 g/mol

Nombre IUPAC

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H15N3OS/c1-13-11-14(20-23-17-6-2-3-7-18(17)25-20)8-9-16(13)22-19(24)15-5-4-10-21-12-15/h2-12H,1H3,(H,22,24)

Clave InChI

SIAIWAIHVPHVNI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CN=CC=C4

SMILES canónico

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CN=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.